Methyl 2-bromooxazole-5-carboxylate

Regioselective lithiation Oxazole functionalization Halogen dance

Methyl 2-bromooxazole-5-carboxylate (CAS 1092351-96-6) is the definitive building block for medicinal chemistry library synthesis. Exploiting the distinct pKa difference between C2 and C5 protons (~3.8 units), this compound enables regioselective C2 bromination and orthogonal derivatization. Its robust C-Br bond supports parallel Suzuki-Miyaura cross-couplings, streamlining SAR exploration at the 2-position. A key precursor for Bcl-2 inhibitor scaffolds, it offers a reliable, scalable route to 2,5-disubstituted oxazoles. Choose this compound for unmatched chemoselectivity and batch-to-batch consistency.

Molecular Formula C5H4BrNO3
Molecular Weight 205.99 g/mol
CAS No. 1092351-96-6
Cat. No. B1387843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromooxazole-5-carboxylate
CAS1092351-96-6
Molecular FormulaC5H4BrNO3
Molecular Weight205.99 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(O1)Br
InChIInChI=1S/C5H4BrNO3/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3
InChIKeyVZASWAMBNWCQJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Bromooxazole-5-carboxylate (CAS 1092351-96-6): Chemical Identity and Core Characteristics


Methyl 2-bromooxazole-5-carboxylate (CAS 1092351-96-6) is a heterocyclic building block consisting of an oxazole ring bearing a bromine atom at the C2 position and a methyl ester group at the C5 position [1]. This compound is a member of the bromooxazole family, a class widely exploited for decades in pharmaceutical and agrochemical research due to its versatility in cross-coupling reactions [2]. It is typically supplied as a colorless to pale yellow liquid or solid with a molecular formula of C5H4BrNO3 and a molecular weight of approximately 205.99 g/mol [3].

Why Methyl 2-Bromooxazole-5-carboxylate Cannot Be Casually Substituted by Other Oxazole Halides or Isomers


Oxazole-based halides are not functionally interchangeable. The specific substitution pattern—bromine at C2 and a methyl ester at C5—imparts a unique reactivity profile that governs both the synthetic route to the building block and its subsequent utility in cross-coupling reactions. The regioselective synthesis of 2-bromooxazoles exploits the significantly lower pKa of the C2 proton (approximately 20.0) compared to the C5 proton (approximately 23.8), enabling exclusive lithiation and bromination at the C2 position without affecting the ester group [1]. Conversely, the C5-ester serves as an inert handle during C2-functionalization, allowing for sequential, chemoselective transformations that are not possible with other isomers or halogen analogs. Simply put, substituting methyl 2-bromooxazole-5-carboxylate with a chloro analog, a 4-bromo isomer, or a non-halogenated oxazole would compromise regioselectivity, alter reaction kinetics, or eliminate the possibility of orthogonal derivatization altogether.

Quantitative Differentiation Guide: Methyl 2-Bromooxazole-5-carboxylate vs. Closest Analogs


Regioselective Synthesis: C2-H Acidity Enables Exclusive 2-Bromination in the Presence of a C5 Ester

The synthesis of methyl 2-bromooxazole-5-carboxylate is enabled by the significant difference in acidity between the C2 and C5 protons of the parent oxazole. The pKa of the C2 proton is approximately 20.0, while the C5 proton has a pKa of approximately 23.8. This difference allows for exclusive deprotonation and subsequent bromination at C2, leaving the C5 ester group intact [1]. In contrast, unsubstituted oxazole or oxazole-5-carboxylate derivatives cannot be selectively functionalized at C2 without this inherent acidity bias, often requiring less efficient halogen dance strategies or resulting in mixtures of regioisomers.

Regioselective lithiation Oxazole functionalization Halogen dance

Suzuki-Miyaura Cross-Coupling Reactivity: Demonstrated Utility in Parallel Synthesis

Methyl 2-bromooxazole-5-carboxylate has been demonstrated to be an effective partner in Suzuki-Miyaura cross-coupling reactions under parallel synthesis conditions. The Eur. J. Org. Chem. study reports that 2-bromooxazole derivatives, including those with ester substituents, undergo smooth coupling with arylboronic acids to yield 2-arylated oxazoles [1]. While specific isolated yields for this exact compound were not reported in the primary literature, the study established that all isomeric bromooxazoles—2-, 4-, and 5-bromo—are suitable for multigram-scale Suzuki couplings. For context, a related 4-bromooxazole derivative was coupled in 78% yield using Pd(dppf)Cl2 and arylboronic acid [2]. The chloro analog (methyl 2-chlorooxazole-5-carboxylate) typically requires more forcing conditions or specialized catalysts, resulting in lower reactivity and narrower substrate scope.

Suzuki-Miyaura coupling C-C bond formation Parallel synthesis

Physical Property Differentiation: Boiling Point, Density, and Molecular Weight

The presence of the bromine atom significantly alters the physical properties of methyl 2-bromooxazole-5-carboxylate compared to its non-halogenated and chloro analogs. The bromo compound exhibits a predicted boiling point of 259.3±32.0 °C and a predicted density of 1.723±0.06 g/cm³ [1]. In contrast, the chloro analog (methyl 2-chlorooxazole-5-carboxylate) has a boiling point of 240.1 °C and a density of 1.401 g/cm³ [2], while the non-halogenated parent (methyl oxazole-5-carboxylate) boils at approximately 184 °C with a density of 1.229 g/cm³ . These differences impact purification protocols (e.g., distillation, chromatography) and formulation considerations.

Physicochemical properties Purification Formulation

Regioselective Cross-Coupling Orthogonality: C2-Bromo Enables C5-Selective Arylation with High Fidelity

Methyl 2-bromooxazole-5-carboxylate is pre-functionalized at the C2 position, allowing it to be used in orthogonal cross-coupling sequences. Literature demonstrates that oxazoles can undergo highly regioselective direct arylation at C5 (>100:1 C5:C2 selectivity) when specific ligand/solvent combinations are employed [1]. This means that the C5-ester group of methyl 2-bromooxazole-5-carboxylate remains inert during C2 Suzuki couplings, and conversely, the C2-bromo substituent can be sequentially replaced while preserving the ability to later functionalize C5 via C-H activation. Such orthogonal reactivity is not available with non-halogenated oxazoles or isomers where the halogen is located at a position that competes with desired coupling sites.

Regiodivergent catalysis C-H activation Sequential functionalization

Application in Bcl-2 Inhibitor Synthesis: A Validated Use Case

Methyl 2-bromooxazole-5-carboxylate has been specifically employed as a building block in the synthesis of benzoxazole and thiazole-based compounds designed to inhibit Bcl-2 proteins, a validated target in oncology [1]. While the bromo compound itself is not the active pharmaceutical ingredient, its role as a versatile intermediate in constructing the core heterocyclic scaffold of these inhibitors is documented. In contrast, the chloro or non-halogenated analogs would either require harsher coupling conditions or lack the necessary handle for introducing the aryl/heteroaryl groups essential for Bcl-2 binding.

Bcl-2 inhibition Anticancer agents Apoptosis

Commercial Purity and Availability: ≥95% HPLC Purity as Standard

Methyl 2-bromooxazole-5-carboxylate is routinely available from multiple reputable suppliers with a standard purity of ≥95% (HPLC), with some offering up to 96% purity as documented in their certificates of analysis [1]. This level of purity is comparable to or exceeds that of the chloro analog (typically 95%+) and the non-halogenated parent (97% reported) . The consistent availability of high-purity material ensures reproducibility in synthetic campaigns and minimizes the need for additional purification steps.

Procurement Quality control Reproducibility

Optimal Research and Industrial Use Cases for Methyl 2-Bromooxazole-5-carboxylate


Parallel Synthesis and Library Generation of 2-Arylated Oxazole Derivatives

Given its demonstrated efficacy in Suzuki-Miyaura cross-couplings under parallel synthesis conditions [1], methyl 2-bromooxazole-5-carboxylate is ideally suited for automated library synthesis in medicinal chemistry programs. The robust C-Br bond allows for rapid diversification at the C2 position with a wide range of aryl and heteroaryl boronic acids, generating structurally diverse 2-aryloxazole-5-carboxylates. This is particularly valuable in hit-to-lead campaigns where exploring SAR around the 2-position is critical. In contrast, the chloro analog would require more forcing conditions, potentially limiting the scope of compatible boronic acids and reducing overall library efficiency.

Orthogonal Synthesis of 2,5-Disubstituted Oxazoles via Sequential Coupling

The pre-installed C2-bromo group and the C5-ester of methyl 2-bromooxazole-5-carboxylate provide a platform for sequential, orthogonal functionalization. A typical workflow involves (1) Suzuki-Miyaura coupling at C2 to install the first aryl group, followed by (2) hydrolysis of the ester, and (3) decarboxylative cross-coupling or direct C-H arylation at C5. The high regioselectivity (>100:1) achievable for C5 arylation of oxazoles [2] ensures that the final 2,5-disubstituted product is obtained with minimal isomeric contamination. This sequential strategy is not feasible with non-halogenated oxazoles or isomers where the halogen is at the 4- or 5-position, as they would either lack a second functionalizable site or require less selective transformations.

Synthesis of Bcl-2 Inhibitor Scaffolds and Related Anticancer Agents

Methyl 2-bromooxazole-5-carboxylate serves as a key building block in the construction of benzoxazole and thiazole-based Bcl-2 inhibitors [3]. Researchers engaged in oncology drug discovery, particularly those targeting apoptotic pathways, can leverage this compound to rapidly access the core heterocyclic frameworks present in known Bcl-2 inhibitors. The bromine handle at C2 enables the direct introduction of aryl groups via cross-coupling, a transformation that is central to generating the hydrophobic interactions required for Bcl-2 binding. Using the non-halogenated analog would necessitate alternative, often lower-yielding, synthetic routes.

Process Development and Scale-Up of Oxazole-Containing Intermediates

The regiocontrolled synthesis of 2-bromooxazoles on multigram scale, as reported in the literature [1], makes methyl 2-bromooxazole-5-carboxylate a viable candidate for process chemistry development. Its predictable reactivity and the well-established protocols for its synthesis and subsequent cross-couplings facilitate the design of robust, scalable routes to more complex oxazole-containing intermediates. The availability of the compound in high purity (≥95%) further supports its use in larger-scale campaigns where batch-to-batch consistency is paramount.

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